6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one
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Overview
Description
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyrazole and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Formation of the Pyrimidine Ring: This involves the condensation of a β-dicarbonyl compound with a guanidine derivative.
Methylation and Thiolation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its heterocyclic structure, which is common in many drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4(3H)-one: Lacks the methylthio group.
2-(methylthio)pyrimidin-4(3H)-one: Lacks the pyrazole ring.
1,5-dimethyl-1H-pyrazol-3-yl derivatives: Various compounds with different substituents on the pyrazole ring.
Uniqueness
The presence of both the pyrazole and pyrimidine rings, along with the methylthio group, makes 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one unique. This combination of structural features could confer unique chemical and biological properties, making it a compound of interest for further study.
Properties
Molecular Formula |
C10H12N4OS |
---|---|
Molecular Weight |
236.30 g/mol |
IUPAC Name |
4-(1,5-dimethylpyrazol-3-yl)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H12N4OS/c1-6-4-8(13-14(6)2)7-5-9(15)12-10(11-7)16-3/h4-5H,1-3H3,(H,11,12,15) |
InChI Key |
MAVAUNXWQPFBCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=O)NC(=N2)SC |
Origin of Product |
United States |
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